An In-depth Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol
An In-depth Technical Guide to 5-(trimethylsilyl)-4-pentyn-1-ol
Introduction
5-(trimethylsilyl)-4-pentyn-1-ol is a bifunctional organosilicon compound that has emerged as a versatile and valuable building block in modern organic synthesis. Characterized by a primary alcohol and a trimethylsilyl (TMS)-protected terminal alkyne, this molecule offers two distinct points for chemical modification. The TMS group provides stability and serves as a removable protecting group for the otherwise reactive terminal alkyne proton, while the hydroxyl group offers a handle for a wide range of transformations, including oxidation, esterification, and etherification. This unique combination of functionalities makes it an essential intermediate in the synthesis of complex natural products, pharmaceutical agents, and advanced materials.[1]
This technical guide provides an in-depth exploration of 5-(trimethylsilyl)-4-pentyn-1-ol, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed and rationalized synthesis protocol, discuss its key applications and reactivity, and outline essential safety and handling procedures.
Compound Identification and Properties
A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key identifiers and physicochemical properties of 5-(trimethylsilyl)-4-pentyn-1-ol are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13224-84-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₆OSi | [2][3][4] |
| Molecular Weight | 156.30 g/mol | [2][3][4][5] |
| IUPAC Name | 5-(trimethylsilyl)pent-4-yn-1-ol | [4] |
| Synonyms | 4-Pentyn-1-ol, 5-(trimethylsilyl)-; Trimethyl(5-hydroxy-1-pentynyl)silane | [1][4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 76 °C @ 15 mmHg | [3][4][6] |
| Density | 0.861 g/mL at 25 °C | [3][5][6] |
| Refractive Index (n20/D) | 1.457 | [3][4][5] |
| Flash Point | 84 °C (183.9 °F) - closed cup | [3][4][6] |
| InChI Key | LIHAMNSEAAPIRM-UHFFFAOYSA-N | [3][4] |
| SMILES | C(C)C#CCCCO | [1][3] |
Synthesis of 5-(trimethylsilyl)-4-pentyn-1-ol: A Detailed Protocol
The most common laboratory synthesis involves the silylation of 4-pentyn-1-ol. This procedure leverages a strong organolithium base to deprotonate both the terminal alkyne and the alcohol, followed by quenching with an electrophilic silicon source.
Experimental Workflow Diagram
Caption: Synthetic workflow for 5-(trimethylsilyl)-4-pentyn-1-ol.
Step-by-Step Methodology[7]
Materials:
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4-Pentyn-1-ol (1.0 eq.)
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Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq.)
-
Trimethylchlorosilane (TMSCl), freshly distilled (2.2 eq.)
-
3M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentyn-1-ol (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 eq.) dropwise via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Expertise & Experience Insight: Two equivalents of n-BuLi are required because there are two acidic protons: the hydroxyl proton (pKa ~16-18) and the terminal alkyne proton (pKa ~25). The first equivalent rapidly deprotonates the more acidic alcohol, while the second deprotonates the alkyne to form a dianion. Warming to room temperature ensures complete deprotonation.
-
-
Silylation: Cool the reaction mixture back down to -78 °C. Add freshly distilled trimethylchlorosilane (2.2 eq.) dropwise. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.
-
Trustworthiness Insight: The reaction generates a lithium alkoxide and a lithium acetylide. TMSCl is an electrophile that will react with both nucleophilic centers. However, the silyl ether formed at the oxygen is labile to aqueous acid, while the silicon-carbon bond of the silylated alkyne is stable. Using a slight excess of TMSCl ensures the reaction goes to completion.
-
-
Workup and Purification: Quench the reaction by carefully adding 3M HCl aqueous solution. Stir the resulting biphasic mixture vigorously for 3 hours.
-
Expertise & Experience Insight: The acidic quench serves two critical purposes. First, it protonates the lithium alkoxide intermediate to regenerate the desired primary alcohol. Second, it hydrolyzes any silyl ether that may have formed, ensuring the final product has a free hydroxyl group. The vigorous stirring ensures complete hydrolysis.
-
-
Separate the aqueous layer and extract it twice with diethyl ether.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.
Key Reactions and Applications in Drug Development
The utility of 5-(trimethylsilyl)-4-pentyn-1-ol stems from its two orthogonal functional groups, which can be manipulated selectively.
Reactivity Profile
Caption: Key reactive sites of the molecule.
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Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations, such as oxidation to an aldehyde or carboxylic acid, conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution, or formation of esters and ethers. The bulky TMS group on the alkyne sterically hinders the adjacent carbon, often leading to clean reactions at the distal alcohol.
-
Reactions at the Alkyne:
-
Protecting Group Stability: The TMS group is stable to a wide range of non-acidic and non-fluoride-based reagents, allowing for extensive modification of the alcohol moiety without disturbing the alkyne.
-
Deprotection: The TMS group can be selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or mild basic conditions (e.g., K₂CO₃ in methanol) to reveal the terminal alkyne.[7] This terminal alkyne is a key functional group for click chemistry (e.g., CuAAC) or Sonogashira coupling reactions, which are fundamental for linking molecular fragments in drug discovery.
-
Coupling Reactions: The C-Si bond can participate directly in certain cross-coupling reactions, although deprotection followed by coupling of the terminal alkyne is more common.
-
This compound serves as an invaluable precursor for synthesizing complex molecules, such as chiral hexynones used in the preparation of photosynthetic hydroporphyrins.[8] Its parent compound, 4-pentyn-1-ol, is recognized as a fundamental building block for intricate pharmaceutical precursors and specialized materials.
Safety and Handling
Proper handling is crucial due to the compound's reactivity and potential hazards. The following information is compiled from safety data sheets.
| Hazard Category | Description & Precautionary Measures | Reference(s) |
| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area. | [4][9] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [4][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or faceshields, and use a multi-purpose combination respirator cartridge if ventilation is inadequate. | [3][9] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [6][9] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides. | [9] |
Conclusion
5-(trimethylsilyl)-4-pentyn-1-ol is a highly versatile synthetic intermediate whose value lies in the orthogonal reactivity of its alcohol and TMS-protected alkyne functionalities. The straightforward and high-yielding synthesis, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool for medicinal chemists and organic scientists. Its application in building complex molecular architectures underscores its importance in the fields of drug development, natural product synthesis, and materials science.
References
-
ABX GmbH. (2012). Material Safety Data Sheet: 1-Tosyloxy-4-pentyne. Retrieved from [Link][10]
-
Organic Syntheses. (1943). 4-pentyn-1-ol. Coll. Vol. 2, p.4. Retrieved from [Link][11]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 4-Pentyn-1-ol in Organic Synthesis. Retrieved from [Link]
-
Toth, M. J., et al. (2024). Synthesis of chiral hexynones for use as precursors to native photosynthetic hydroporphyrins. New Journal of Chemistry. DOI:10.1039/D3NJ03900E. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link][12]
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